molecular formula C9H6FNO2 B1388493 Methyl 3-cyano-4-fluorobenzoate CAS No. 676602-31-6

Methyl 3-cyano-4-fluorobenzoate

Cat. No.: B1388493
CAS No.: 676602-31-6
M. Wt: 179.15 g/mol
InChI Key: UCOJKDQJOVWXRE-UHFFFAOYSA-N
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Description

Methyl 3-cyano-4-fluorobenzoate is an organic compound with the molecular formula C9H6FNO2. It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by a cyano group (-CN) and the hydrogen atom at the fourth position is replaced by a fluorine atom (-F). This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-cyano-4-fluorobenzoate can be synthesized through several methods. One common method involves the esterification of 3-cyano-4-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyano-4-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form 3-cyano-4-fluorobenzoic acid.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Hydrolysis: Formation of 3-cyano-4-fluorobenzoic acid.

    Reduction: Formation of 3-amino-4-fluorobenzoate.

Scientific Research Applications

Methyl 3-cyano-4-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-cyano-4-fluorobenzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the fluorine atom is displaced by a nucleophile, leading to the formation of a new bond. The cyano group can participate in various interactions, influencing the reactivity and properties of the compound.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-cyano-3-fluorobenzoate: Similar structure but with different positions of the cyano and fluorine groups.

    Methyl 3-cyano-4-chlorobenzoate: Similar structure but with a chlorine atom instead of a fluorine atom.

    Methyl 3-cyano-4-bromobenzoate: Similar structure but with a bromine atom instead of a fluorine atom.

Uniqueness

Methyl 3-cyano-4-fluorobenzoate is unique due to the specific positioning of the cyano and fluorine groups, which can influence its reactivity and interactions in chemical reactions. The presence of the fluorine atom can also affect the compound’s electronic properties and stability.

Properties

IUPAC Name

methyl 3-cyano-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOJKDQJOVWXRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672229
Record name Methyl 3-cyano-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676602-31-6
Record name Methyl 3-cyano-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Triphenylphosphine polymer bound (200 mg; 0.60 mmol; 0.15 eq.), palladium (II) acetate (60.17 mg; 0.27 mmol; 0.07 eq.) and DMF (12 mL) were first mixed in a microwave vial, purged with N2 and let stirring at RT for 2 h. The vial was then opened, zinc cyanide (469.70 mg; 4 mmol; 1 eq.) and methyl 5-bromo-2-fluorobenzoate, prepared from literature procedure starting from 5-bromo-2-fluorobenzoic acid (COMBI-BLOCKS; CA-4097) (932.15 mg; 4 mmol; 1 eq.), were added and the resulting mixture was purged once more and sealed. It was then heated in the microwave at 140° C. for 50 min. The reaction mixture was filtrated through a glass frit and the resin was washed with Et2O (3×10 mL). The combined organic solutions were washed with water (3×5 mL), once with NaCl sat. solution (10 mL) and then dried over magnesium sulfate. Evaporation of the solvents gave the title compound as a white solid (638 mg; 89%). 1H NMR (DMSO-d6, 300 MHz) δ 8.35 (dd, J=6.8, 2.2 Hz, 1H), 8.2-8.17 (m, 1H), 7.63 (dd, J=10.6. 8.6 Hz, 1H), 3.89 (s, 3H). GC/MS: 179. HPLC (Method A), Rt 2.74 min (purity: 93.9%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
932.15 mg
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
60.17 mg
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
zinc cyanide
Quantity
469.7 mg
Type
catalyst
Reaction Step Five
Yield
89%

Synthesis routes and methods II

Procedure details

To a stirred suspension of 16.0 g (96.9 mmol) 2a and 161 ml methanol were added 30.4 g (387.6 mmol) acetyl chloride drop wisely at 0° C. The reaction mixture was stirred over night, filtered and concentrated. The residue was diluted with dichloromethane, washed with diluted sodium hydrogen carbonate solution, dried with sodium sulphate and concentrated. The residue was purified by column chromatography (hexane:ethylacetate). The desired product 2b was obtained in 78.1% yield (13.5 g; 75.7 mmol)
Name
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
161 mL
Type
solvent
Reaction Step One
Quantity
30.4 g
Type
reactant
Reaction Step Two
Yield
78.1%

Synthesis routes and methods III

Procedure details

To a 100 mL rbf was added 3-cyano-4-fluoro-benzoic acid (2.6 g, 15.9 mmol), potassium carbonate (6.6 g, 47.6 mmol), and DMF (30 mL) and the reaction was allowed to stir for 10 minutes. Iodomethane (1.1 mL, 17.5 mmol) was added dropwise and the reaction was allowed to stir for 1 h. The reaction was complete by 1 cms. The reaction was quenched with brine and extracted with EtOAC. The organic layer was washed with brine 3 times and the organic layer was dried over sodium sulfate and evaporated. Methyl 3-cyano-4-fluoro-benzoate (2.5 g, 62%) was isolated as a white solid. ESI-MS m/z calc. 179.0, found 180.0 (M+1)+; Retention time: 1.15 minutes (3 min run).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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